2-Amino-4-butylpentanedioic acid
Beschreibung
Structure
2D Structure
Eigenschaften
IUPAC Name |
2-amino-4-butylpentanedioic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4/c1-2-3-4-6(8(11)12)5-7(10)9(13)14/h6-7H,2-5,10H2,1H3,(H,11,12)(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMGQZBSGZRAKSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC(C(=O)O)N)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 Amino 4 Butylpentanedioic Acid and Analogues
Asymmetric Synthesis Approaches
The creation of specific stereoisomers of 2-Amino-4-butylpentanedioic acid is crucial for its biological activity. Asymmetric synthesis provides the tools to achieve high enantiomeric purity.
Chiral Auxiliary-Mediated Strategies (e.g., Ni(II) Complex Methodology in Fluorinated Amino Acid Synthesis)
Chiral auxiliaries are powerful tools in asymmetric synthesis, temporarily incorporating a chiral moiety to guide the stereochemical outcome of a reaction. A notable example is the use of chiral Ni(II) complexes for the asymmetric synthesis of α-amino acids. These complexes, derived from a chiral ligand and a metal salt, create a sterically defined environment that directs the approach of electrophiles to a glycine-derived Schiff base.
This methodology has been successfully applied to the synthesis of various non-canonical amino acids, including fluorinated analogues. acs.orguwo.capediaa.com The Ni(II) complex of a Schiff base formed between glycine (B1666218) and a chiral ligand, such as (S)-2-[N-(N'-benzylprolyl)amino]benzophenone, can be deprotonated to form a nucleophilic enolate. This enolate then reacts with an alkyl halide, such as a butyl halide, in a highly diastereoselective manner. The chiral ligand effectively shields one face of the enolate, forcing the alkyl group to add to the opposite face. Subsequent hydrolysis of the alkylated complex removes the chiral auxiliary and the Schiff base, yielding the desired α-amino acid with high enantiomeric excess.
While much of the published research focuses on fluorinated amino acids due to their importance in peptide and protein engineering, the underlying principle of this Ni(II) complex-mediated alkylation is broadly applicable to the synthesis of other α-substituted amino acids, including this compound. acs.orgpediaa.comgoogle.com The key is the selection of the appropriate alkylating agent to introduce the butyl group at the 4-position of a suitable glutamic acid precursor.
Table 1: Diastereoselective Alkylation using a Chiral Ni(II) Complex
| Electrophile | Product | Diastereomeric Excess (de) | Reference |
|---|---|---|---|
| Benzyl bromide | α-Methyl Phenylalanine | >95% | uwo.ca |
| Allyl bromide | Allylglycine | >98% | pediaa.com |
| Iodomethane | Alanine | >98% | pediaa.com |
Enantioselective Catalysis in Pentanedioic Acid Derivatives
Enantioselective catalysis offers a more atom-economical approach to asymmetric synthesis, where a small amount of a chiral catalyst can generate large quantities of an enantiomerically enriched product. For the synthesis of this compound analogues, enantioselective conjugate addition reactions are particularly relevant.
One strategy involves the conjugate addition of a butyl nucleophile to a derivative of dehydroglutamic acid. This can be achieved using a chiral catalyst, such as a copper complex with a chiral ligand, to control the stereochemistry of the addition. For instance, the use of a chiral organocatalyst, such as a diarylprolinol silyl (B83357) ether, can catalyze the conjugate addition of an organometallic reagent (e.g., a butylcuprate) to an α,β-unsaturated ester precursor of glutamic acid. The catalyst forms a transient chiral iminium ion with the substrate, which directs the nucleophilic attack from one face, leading to the desired stereoisomer.
Another approach is the enzymatic reductive amination of a 4-butyl-2-oxopentanedioic acid precursor. Engineered amino acid dehydrogenases can exhibit high enantioselectivity in the conversion of α-keto acids to the corresponding α-amino acids. fiveable.meehu.es
Stereocontrolled Functionalization of Precursor Molecules
The stereocontrolled functionalization of readily available chiral precursors is a common and effective strategy for synthesizing complex amino acids. L-pyroglutamic acid, a derivative of L-glutamic acid, is a particularly useful starting material for the synthesis of 4-substituted glutamic acid analogues like this compound.
The strategy involves the generation of a pyroglutamate (B8496135) enolate, followed by its stereoselective alkylation. The bicyclic lactam structure of pyroglutamate provides a rigid framework that allows for excellent stereocontrol. The enolate is typically formed by treatment with a strong base, such as lithium diisopropylamide (LDA), at low temperatures. The subsequent addition of an electrophile, in this case, a butyl halide (e.g., butyl iodide or butyl bromide), leads to the introduction of the butyl group at the 4-position. The stereochemical outcome of the alkylation is influenced by the reaction conditions, including the solvent, temperature, and the nature of the counterion. Generally, the alkyl group adds from the face opposite to the ester group, leading to the trans diastereomer.
Following the stereoselective alkylation, the pyroglutamate ring can be hydrolyzed under acidic or basic conditions to yield the desired this compound. This approach allows for the synthesis of either the (2S, 4R) or (2S, 4S) diastereomer, depending on the specific reaction conditions and the subsequent workup.
Table 2: Stereoselective Alkylation of Pyroglutamate Derivatives
| Electrophile | Diastereomeric Ratio (trans:cis) | Yield | Reference |
|---|---|---|---|
| Methyl iodide | >95:5 | 85% | acs.org |
| Benzyl bromide | >95:5 | 80% | acs.org |
| Allyl bromide | >95:5 | 82% | acs.org |
Derivatization in Multistep Organic Synthesis of Amino Acid Analogues (e.g., N-substituted 1,3-dihydrobenzimidazol-2-ones via amino acid catalyzed coupling)
In the broader context of synthesizing amino acid analogues and their derivatives for various applications, the amino acid moiety itself can be used as a catalyst or a building block for further transformations. An interesting example is the synthesis of N-substituted 1,3-dihydrobenzimidazol-2-ones, which can be achieved through a copper-catalyzed cascade coupling/cyclization process.
In this reaction, an amino acid can act as a ligand for the copper(I) catalyst, facilitating the coupling of an amine with an o-haloarylcarbamate. This is followed by an intramolecular cyclization to form the benzimidazolone ring system. This methodology demonstrates the versatility of amino acids in organic synthesis, extending beyond their role as simple building blocks. While not a direct method for synthesizing this compound, it showcases how amino acid analogues can be utilized in the construction of other complex heterocyclic structures, which is a common strategy in medicinal chemistry to develop new therapeutic agents.
Sophisticated Analytical Techniques for 2 Amino 4 Butylpentanedioic Acid Characterization
Chromatographic Separation Sciences
Chromatography is fundamental to the analysis of amino acids, providing the necessary separation from other structurally similar compounds. The choice of chromatographic technique depends on the sample matrix, the required sensitivity, and the physicochemical properties of the analyte.
High-Performance Liquid Chromatography (HPLC) Method Development and Optimization
High-Performance Liquid Chromatography (HPLC) is a cornerstone for amino acid analysis. However, since many amino acids, including presumably 2-Amino-4-butylpentanedioic acid, lack a strong native chromophore for UV detection, a derivatization step is often required. google.com This process involves reacting the amino acid with a labeling agent to attach a molecule that is easily detectable.
Method development focuses on optimizing several key parameters to achieve efficient separation and sensitive detection. A common approach is reversed-phase HPLC, where a nonpolar stationary phase is used with a polar mobile phase. The optimization process includes:
Derivatization: Agents like dansyl chloride or urea (B33335) can be used. Urea, for instance, reacts with amino acids to form carbamoyl (B1232498) derivatives that can be separated on reversed-phase columns and exhibit enhanced UV response. mdpi.com
Mobile Phase Composition: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) with formic acid) and an organic solvent (e.g., acetonitrile) is typical. mdpi.comthermofisher.com The gradient is adjusted to ensure adequate retention and separation of the target analyte from other components.
Column Selection: A C18 column is frequently used for separating derivatized amino acids. mdpi.com The choice of column chemistry and dimensions (length, diameter, and particle size) is critical for achieving the desired resolution.
Temperature and Flow Rate: Column temperature is controlled to ensure reproducible retention times, while the flow rate is optimized for the best balance of analysis time and separation efficiency. mdpi.com
Validation of the developed HPLC method is crucial and typically involves assessing its linearity, accuracy, precision, and limits of detection and quantification to ensure reliable results. nih.gov
Table 1: Example HPLC Parameters for Amino Acid Analysis after Derivatization
| Parameter | Condition | Purpose |
|---|---|---|
| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm) | Provides separation based on hydrophobicity. |
| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous component of the mobile phase. |
| Mobile Phase B | Acetonitrile | Organic modifier to elute analytes. |
| Gradient | Timed program from low to high %B | Ensures separation of compounds with varying polarities. |
| Flow Rate | 1.0 mL/min | Controls the speed of the separation. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Detection | UV at 210 nm (for urea derivatives) | Quantifies the derivatized amino acid. |
| Injection Vol. | 8 µL | Volume of sample introduced into the system. |
This table presents typical starting conditions for method development based on established procedures for other amino acids. mdpi.com
Gas Chromatography (GC) for Volatile Derivatives
Gas Chromatography (GC) is another powerful technique for amino acid analysis, but it requires the analytes to be volatile and thermally stable. mdpi.com Since amino acids are polar and non-volatile, a derivatization step is mandatory to replace active hydrogens on their functional groups (amine, carboxyl, and any side-chain groups) with nonpolar moieties. sigmaaldrich.com
Common derivatization strategies include:
Silylation: Reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are used to create tert-butyldimethylsilyl (TBDMS) derivatives. sigmaaldrich.commdpi.com These derivatives are significantly more volatile and thermally stable than the parent amino acids. sigmaaldrich.com
Acylation/Esterification: A two-step approach can be used, for example, by first esterifying the carboxylic acid group with an alcohol (e.g., methanol) and then acylating the amino group with an agent like pentafluoropropionic anhydride. mdpi.com
The resulting volatile derivatives are then separated on a GC column, often a capillary column with a nonpolar stationary phase like SE-30 or OV-17. nih.gov The separated compounds are detected by a mass spectrometer (GC-MS), which provides both quantification and structural information based on characteristic fragmentation patterns. sigmaaldrich.comnih.gov For instance, TBDMS derivatives often show a unique and dominant fragment ion corresponding to the loss of a tert-butyl group ([M-57]). nih.gov
Table 2: Two-Step Derivatization Process for GC-MS Analysis
| Step | Reagent | Functional Group Targeted | Result |
|---|---|---|---|
| 1. Esterification | Acidified Methanol | Carboxylic acid (-COOH) | Forms a methyl ester (-COOCH₃) |
| 2. Acylation | Pentafluoropropionic Anhydride (PFP) | Amino (-NH₂) and Hydroxyl (-OH) groups | Forms PFP-amides and PFP-esters |
This table outlines a general derivatization workflow suitable for preparing amino acids for GC-MS analysis. mdpi.com
Ion Exchange Chromatography Principles and Applications
Ion Exchange Chromatography (IEC) is a classic and highly effective method for separating amino acids based on their net charge. almerja.netgusc.lv This technique utilizes a stationary phase (resin) that has charged functional groups covalently attached to it. For amino acid analysis, a cation exchange system is common, where the stationary phase is negatively charged (e.g., with carboxymethyl groups). almerja.netgusc.lv
The separation principle relies on the pH-dependent charge of the amino acids. At a low pH, most amino acids are protonated and carry a net positive charge, allowing them to bind to the negative stationary phase. A carefully controlled gradient of increasing pH and/or ionic strength is then applied to the column. almerja.net As the pH increases, the amino acids begin to lose protons, their net positive charge decreases, and they are sequentially eluted from the column. Molecules with lower isoelectric points (pI) will elute earlier.
IEC is known for its high resolution and robustness, and it forms the basis of many dedicated amino acid analyzers, which often use post-column derivatization with ninhydrin (B49086) for colorimetric detection. nih.govnih.gov
Mass Spectrometry (MS) for Structural Elucidation and Quantification
Mass Spectrometry (MS) is an indispensable tool for the analysis of this compound. It provides information on molecular weight and structure and allows for highly sensitive and specific quantification, especially when coupled with a chromatographic separation technique (LC-MS or GC-MS).
Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) Protocols
Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar, thermally labile molecules like amino acids, as it can generate intact molecular ions directly from a liquid solution. nih.gov In positive ion mode, ESI typically produces a protonated molecule, represented as [M+H]⁺.
Tandem Mass Spectrometry (MS/MS) adds another layer of specificity and is used for structural confirmation. nih.gov The process involves:
First Stage (MS1): The protonated parent ion of this compound is selected from all other ions generated from the sample.
Collision Cell: The selected parent ion is accelerated into a collision cell filled with an inert gas (e.g., argon). The resulting collisions induce fragmentation.
Second Stage (MS2): The resulting fragment ions are separated and detected, producing a characteristic fragmentation spectrum.
This spectrum acts as a structural fingerprint for the compound. The fragmentation pathways of amino acids are well-studied; common losses include water (H₂O), ammonia (B1221849) (NH₃), and the carboxylic group (as COOH or CO). nih.gov Studying these fragmentation patterns is a critical first step in developing a robust analytical method. nih.gov
Targeted Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS)
For accurate and sensitive quantification, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice. thermofisher.com Combining the separation power of HPLC with the detection capabilities of tandem mass spectrometry provides exceptional selectivity and low detection limits. bath.ac.ukrestek.com
The most common mode for targeted quantification is Selected Reaction Monitoring (SRM). In an SRM experiment, the mass spectrometer is set to monitor one or more specific fragmentation events (transitions) that are unique to the target analyte. thermofisher.com This involves programming the instrument to:
Select the parent ion mass (the [M+H]⁺ of this compound) in the first quadrupole (Q1).
Fragment the parent ion in the collision cell (Q2).
Select and detect a specific, abundant fragment ion in the third quadrupole (Q3).
This process filters out nearly all chemical noise, resulting in a very high signal-to-noise ratio and enabling quantification at very low concentrations. thermofisher.com To ensure accuracy, a stable isotope-labeled internal standard (e.g., containing ¹³C or ¹⁵N) of this compound would be used. nih.gov This standard co-elutes with the analyte but is distinguished by its mass, allowing for the correction of any variability during sample preparation and analysis.
Table 3: Hypothetical LC-MS/MS (SRM) Parameters for this compound Quantification
| Parameter | Description | Example Value |
|---|---|---|
| Parent Ion (Q1) | Mass of the protonated molecule [M+H]⁺. | m/z 190.11 |
| Fragment Ion (Q3) | Mass of a characteristic product ion after collision. | m/z 172.10 (Loss of H₂O) |
| Fragment Ion (Q3) | Mass of a second product ion for confirmation. | m/z 84.08 (Characteristic fragment) |
| Dwell Time | Time spent acquiring data for each transition. | 100 ms |
| Collision Energy | Voltage applied to induce fragmentation. | Optimized experimentally (e.g., 15-25 eV) |
| Internal Standard | Stable isotope-labeled version of the analyte. | e.g., ¹³C₅,¹⁵N-2-Amino-4-butylpentanedioic acid |
Note: The m/z values are calculated based on the chemical formula (C₉H₁₇NO₄) and are for illustrative purposes. Actual values and transitions must be determined experimentally.
Advanced Derivatization Strategies for Enhanced Detection and Chiral Analysis
Derivatization is a cornerstone of amino acid analysis, converting the analyte into a form that is more readily detectable and separable by chromatographic techniques. This is particularly important for a compound like this compound, which lacks a strong chromophore for UV detection. The choice of derivatization strategy depends on the analytical objective, whether it be quantification, enhanced sensitivity, or chiral resolution.
Pre-column derivatization involves reacting the amino acid with a labeling reagent prior to its introduction into the analytical column. This approach offers several advantages, including the potential for improved chromatographic resolution and the removal of excess reagent before analysis.
Dansyl Chloride (DNS-Cl): This reagent reacts with the primary amino group of this compound under alkaline conditions (pH 9.5–10) to form a highly fluorescent sulfonamide adduct. researchgate.netnih.gov The reaction is typically performed at elevated temperatures to achieve maximum yield, with reaction times ranging from 35 to 120 minutes. researchgate.netcreative-proteomics.com The resulting dansylated derivative exhibits strong UV absorption and fluorescence, significantly enhancing detection sensitivity. researchgate.netnih.gov This method is robust and has been extensively used for the analysis of various amino acids in biological samples. nih.govdtic.mil
Phenyl Isothiocyanate (PITC): Also known as Edman's reagent, PITC reacts with both primary and secondary amino groups to form phenylthiocarbamyl (PTC) derivatives. ontosight.aithermofisher.com The reaction is typically carried out in a basic medium, such as a mixture of acetonitrile, pyridine, triethylamine, and water. thermofisher.com The resulting PTC-amino acids are stable and can be readily detected by UV absorbance, making this a reliable method for quantitative amino acid analysis. ontosight.ai While the sample preparation can be intricate, PITC derivatization is a well-established technique for amino acid sequencing and analysis. ontosight.airesearchgate.net
Fluorescamine: This reagent offers the advantage of a very rapid reaction with primary amines at room temperature, with a half-time of milliseconds. sigmaaldrich.comresearchgate.net Fluorescamine itself is non-fluorescent and any excess reagent is quickly hydrolyzed to non-fluorescent products, minimizing background interference. sigmaaldrich.combiotium.com It reacts with the primary amino group of this compound to yield a highly fluorescent pyrrolinone derivative, enabling detection in the picomolar range. researchgate.netnih.gov
o-Phthalaldehyde (OPA): OPA is a widely used pre-column derivatization reagent that reacts rapidly with primary amino acids in the presence of a thiol, such as mercaptoethanol or 3-mercaptopropionic acid (MPA), to form intensely fluorescent isoindole derivatives. chromatographyonline.comresearchgate.net The reaction is typically complete within one minute at room temperature under alkaline conditions (pH 9-10). creative-proteomics.comresearchgate.net A key advantage of OPA is that the reagent itself is not fluorescent and does not interfere with the detection of the derivatives. creative-proteomics.com However, the stability of the OPA-amino acid adducts can be a concern, necessitating controlled reaction and injection times. researchgate.netresearchgate.net
1-Fluoro-2-nitro-4-(trifluoromethyl)benzene (FNBT): As an analog of the Sanger reagent (2,4-dinitrofluorobenzene), FNBT reacts with the amino group of this compound through nucleophilic aromatic substitution. mdpi.comnih.gov The reaction can be accelerated using microwave irradiation, significantly reducing the derivatization time. mdpi.comnih.gov The resulting FNBT-amino acid derivative is stable and suitable for analysis by reversed-phase HPLC. mdpi.com This method presents a "greener" alternative due to reduced time and organic reagent consumption. mdpi.comnih.gov
Waters AccQ•Tag Chemistry: This commercially available system utilizes the AccQ•Fluor reagent, 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC), for pre-column derivatization. waters.comandrewalliance.com AQC reacts with both primary and secondary amines in a single-step reaction to produce highly stable and fluorescent derivatives. waters.com The AccQ•Tag method is known for its ruggedness, stable chromatographic baselines, and excellent resolution of derivatized amino acids, making it a comprehensive solution for accurate and precise quantitative analysis. waters.comwaters.com
Table 1: Comparison of Pre-column Derivatization Reagents for Amino Acid Analysis
| Reagent | Reaction Principle | Key Advantages | Key Considerations |
|---|---|---|---|
| Dansyl Chloride | Forms fluorescent sulfonamide adducts with primary amines. | High sensitivity (fluorescence), stable derivatives. | Requires elevated temperature and longer reaction times. researchgate.netcreative-proteomics.com |
| Phenyl Isothiocyanate (PITC) | Forms UV-active PTC derivatives with primary and secondary amines. | Robust, suitable for sequencing and quantification. | Complex sample preparation, reagent is toxic. creative-proteomics.comontosight.ai |
| Fluorescamine | Rapid reaction with primary amines to form fluorescent products. | Very fast reaction, low background interference. | Derivatives of secondary amines are not fluorescent. creative-proteomics.com |
| o-Phthalaldehyde (OPA) | Forms fluorescent isoindole derivatives with primary amines in the presence of a thiol. | Fast reaction at room temperature, reagent is not fluorescent. | Derivatives can be unstable. creative-proteomics.comresearchgate.net |
| FNBT | Nucleophilic aromatic substitution with the amino group. | Stable derivatives, can be accelerated with microwave energy. mdpi.com | Newer method, less established than others. |
| Waters AccQ•Tag | Forms highly stable fluorescent derivatives with primary and secondary amines. | Comprehensive system, high reproducibility and accuracy. waters.com | Proprietary system. |
In post-column derivatization, the reaction occurs after the separation of the underivatized amino acids on the chromatographic column and before they enter the detector.
Ninhydrin-Based Systems: This is a classic and widely used post-column derivatization method for amino acid analysis. fujifilm.comspringernature.com After separation, typically by ion-exchange chromatography, the eluted amino acids are mixed with a ninhydrin reagent and heated. fujifilm.comaurigaresearch.com Primary amines, like that in this compound, react with ninhydrin to produce a deep purple-colored compound known as Ruhemann's purple, which is detected spectrophotometrically at 570 nm. fujifilm.com Secondary amines yield a yellow product detected at 440 nm. fujifilm.com This method is robust, automated, and capable of detecting both primary and secondary amino acids with good quantitative performance. aurigaresearch.comresearchgate.net
Determining the absolute configuration of a chiral center, such as the alpha-carbon in this compound, is crucial. Chiral derivatizing agents react with the amino acid to form diastereomers, which can then be separated by standard chromatographic techniques.
Phenylglycine Methyl Ester (PGME): PGME is a chiral anisotropic reagent used for the determination of the absolute configuration of chiral carboxylic acids. medchemexpress.comnih.gov By condensing (R)- and (S)-PGME with the carboxylic acid moiety of this compound, a pair of diastereomeric amides is formed. acs.org These diastereomers can be analyzed by LC-MS, and their elution order can be used to assign the absolute configuration of the amino acid. researchgate.net This method is advantageous as it can often be applied directly to crude extracts without extensive purification. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (General for amino acid derivatives)
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous structural elucidation of organic molecules, including amino acid derivatives like this compound. d-nb.info It provides detailed information about the carbon-hydrogen framework of the molecule.
For amino acid derivatives, both ¹H and ¹³C NMR are employed. ¹H NMR spectra can confirm the presence of specific proton environments, while ¹³C NMR is particularly useful for identifying the carbonyl carbon of the carboxylic acid groups, with signals typically appearing between 169 and 173 ppm. spectralservice.de
Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in assembling the complete molecular structure. univr.ityoutube.com These experiments reveal correlations between different nuclei, allowing for the assignment of all proton and carbon signals and confirming the connectivity of the atoms within the this compound molecule. univr.ityoutube.com
Table 2: Chemical Compounds Mentioned
| Compound Name | Abbreviation |
|---|---|
| This compound | - |
| 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate | AQC |
| Dansyl Chloride | DNS-Cl |
| 1-Fluoro-2-nitro-4-(trifluoromethyl)benzene | FNBT |
| Fluorescamine | - |
| Ninhydrin | - |
| o-Phthalaldehyde | OPA |
| Phenyl Isothiocyanate | PITC |
| Phenylglycine Methyl Ester | PGME |
| 2,4-dinitrofluorobenzene | DNFB |
| 3-mercaptopropionic acid | MPA |
Biochemical Pathways and Metabolic Interconnections of 2 Amino 4 Butylpentanedioic Acid Analogs
Biosynthesis of Non-Proteinogenic Amino Acids and Analogous Structures
Nature employs diverse strategies to synthesize non-proteinogenic amino acids, many of which possess significant biological activities. A prominent mechanism for the synthesis of such compounds is through the action of non-ribosomal peptide synthetases.
Non-ribosomal peptide synthetases (NRPSs) are large, modular enzymes that act as assembly lines to produce a vast array of peptide-based natural products, independent of mRNA templates. nih.gov These enzymes are known for their ability to incorporate a wide variety of non-proteinogenic amino acids, including D-amino acids and other modified residues, into their peptide products. nih.gov
A pertinent example is the biosynthesis of the non-proteinogenic amino acid toxin L-2-amino-4-methoxy-trans-3-butenoic acid (AMB) by the bacterium Pseudomonas aeruginosa. nih.govresearchgate.netfrontiersin.org The production of AMB is directed by a gene cluster that includes two NRPS enzymes, AmbB and AmbE. nih.gov Research has demonstrated that the biosynthesis of AMB does not occur as a free amino acid but rather as a residue within a tripeptide assembled on the NRPS thiotemplate. nih.govresearchgate.net
The biosynthetic process involves the following key steps:
Substrate Loading: The NRPS enzymes select and activate specific amino acids. The AmbB enzyme loads L-alanine, while the AmbE enzyme loads L-glutamate and another L-alanine. nih.gov
Peptide Assembly: A tripeptide precursor, L-Ala-L-Glu-L-Ala, is assembled and remains covalently attached to a thiolation (T) domain on the AmbE synthetase. nih.gov
On-template Modification: While attached to the NRPS, the central L-glutamate residue of the tripeptide is chemically modified by other enzymes in the cluster (AmbC and AmbD, which are oxygenases) to form the AMB residue. nih.govresearchgate.net
Release: The final mechanism of release for the mature AMB-containing product is still under investigation, but this pathway clearly illustrates how a glutamate (B1630785) analog is synthesized via an NRPS-dependent on-template modification.
This biosynthetic strategy highlights a powerful mechanism by which complex and unusual amino acid structures, potentially including analogs of 2-amino-4-butylpentanedioic acid, can be generated from standard proteinogenic amino acids like glutamate.
Enzymatic Conversion Mechanisms (e.g., Arginase in L-Canaline Biosynthesis)
The conversion of non-proteinogenic amino acids is a key aspect of their metabolic significance. A prominent example is the biosynthesis of L-canaline from its precursor, L-canavanine, a reaction catalyzed by the enzyme arginase (L-arginine amidinohydrolase, EC 3.5.3.1). researchgate.net
L-canavanine, the δ-oxa analog of L-arginine, is found in certain leguminous plants. nih.gov These plants utilize arginase to hydrolyze L-canavanine, yielding L-canaline and urea (B33335). researchgate.net This process is analogous to the hydrolysis of arginine to ornithine and urea, a critical step in the urea cycle. A single enzyme is responsible for both arginine-dependent and canavanine-dependent activities in the jack bean (Canavalia ensiformis). researchgate.net
The enzymatic conversion is part of a broader metabolic cycle in plants known as the canaline-urea cycle, which parallels the ornithine-urea cycle. wikipedia.org In this cycle, L-canaline can be further metabolized. For instance, it serves as a substrate for ornithine aminotransferase, leading to the formation of L-ureidohomoserine. wikipedia.org The urea produced is a valuable source of nitrogen for the plant's metabolic needs. wikipedia.org
Kinetic studies have been performed to compare the efficiency of arginase from different sources with both its natural substrate, arginine, and its analog, canavanine. These studies reveal differences in substrate affinity, highlighting the enzyme's specificity.
| Enzyme Source | Substrate | Apparent Km (mM) | Reference |
|---|---|---|---|
| Jack Bean (Canavalia ensiformis) Mitochondria | L-Arginine | 7-8 | researchgate.net |
| Jack Bean (Canavalia ensiformis) Mitochondria | L-Canavanine | 38 | researchgate.net |
| Soybean (Glycine (B1666218) max) Mitochondria | L-Arginine | 7-8 | researchgate.net |
| Soybean (Glycine max) Mitochondria | L-Canavanine | Very High (Linear formation up to 890 mM) | researchgate.net |
While arginase-mediated hydrolysis is a primary route for canavanine metabolism, other enzymatic pathways exist. Certain bacteria, for example, possess a novel PLP-dependent enzyme, canavanine-γ-lyase, which catalyzes the elimination of hydroxyguanidine from canavanine to produce homoserine. nih.gov
Occurrence and Biotransformation as Natural Products and Metabolites
Analogs of this compound, such as L-canavanine and L-canaline, are notable natural products. Their presence is concentrated in the plant kingdom, particularly within the seeds of Leguminosae species.
L-canavanine serves multiple roles in these plants. It acts as a primary nitrogen storage compound, sequestering a significant portion of the seed's nitrogen resources to support germination and early growth. researchgate.netnih.gov Additionally, its structural similarity to arginine makes it a potent anti-metabolite, providing a chemical defense mechanism against herbivores and pathogens. nih.gov The toxicity of canavanine arises from its potential incorporation into proteins in place of arginine and from the subsequent production of L-canaline. nih.gov
The biotransformation of canavanine within the plant is primarily governed by the arginase-catalyzed hydrolysis described previously, breaking it down into canaline (B555070) and urea. researchgate.net The plant can then utilize the nitrogen from urea. wikipedia.org Canaline itself can be reductively cleaved to form L-homoserine, a non-protein amino acid that is a precursor for the synthesis of other essential amino acids, thus reclaiming both the carbon skeleton and the third nitrogen atom of the original canavanine molecule for the plant's metabolism. wikipedia.org
The occurrence and concentration of these compounds vary significantly among different species.
| Compound | Organism(s) | Biological Role / Location | Reference |
|---|---|---|---|
| L-Canavanine | Jack bean (Canavalia ensiformis), other legumes | Nitrogen storage, chemical defense; primarily in seeds | researchgate.netnih.govwikipedia.org |
| L-Canaline | Legumes containing canavanine | Metabolite of canavanine hydrolysis | researchgate.netwikipedia.org |
| L-alpha-amino-gamma-oxalylaminobutyric acid (β-ODAP) | Grass pea (Lathyrus sativus) | Neurotoxic non-protein amino acid |
Molecular Interactions and Mechanistic Enzymatic Studies
Characterization of Substrate and Inhibitor Properties
Amino acid transporters are crucial for maintaining cellular homeostasis, and their ability to recognize and transport specific substrates is a key area of study. The LysE superfamily, for example, consists of transmembrane proteins that catalyze the export of amino acids such as L-lysine and L-arginine. nih.gov These transporters function as secondary carriers, often utilizing the proton motive force to drive efflux. nih.govnih.gov Structural analyses suggest that substrate specificity is determined by specific residues within the transporter; in a LysE transporter, a fully conserved aspartic acid residue is believed to be critical for binding the L-lysine substrate. nih.gov
Similarly, ATP-binding cassette (ABC) transporters are involved in the transport of a vast array of substrates, from small ions to large polypeptides. elifesciences.orgbiorxiv.org The hemolysin B (HlyB) transporter, a component of the type 1 secretion system, recognizes a C-terminal signal on its substrate, with binding sites located in both the nucleotide-binding domain (NBD) and other cytosolic domains, suggesting a complex, multi-point recognition process is required for efficient transport. frontiersin.org A compound like 2-Amino-4-butylpentanedioic acid, with its amino and carboxyl groups, could potentially interact with the binding pockets of various amino acid transporters, acting as either a substrate or a competitive inhibitor depending on its affinity for the binding site.
| Transporter Family | Example | Substrate(s) | Energy Source | Key Binding Feature |
|---|---|---|---|---|
| LysE Superfamily | LysE | L-lysine, L-arginine | Proton Motive Force | Conserved aspartic acid residue for substrate binding. nih.gov |
| ABC Transporter (T1SS) | HlyB | RTX family toxins (e.g., HlyA) | ATP Hydrolysis | Recognizes C-terminal secretion signal; multiple binding sites on cytosolic domains. frontiersin.org |
| ABC Transporter (Exporter) | MsbA | Lipids, Drugs | ATP Hydrolysis | Broad specificity binding pocket within transmembrane domains. nih.gov |
Certain amino acid analogs are designed to act as potent enzyme inhibitors by forming covalent bonds with active site residues, leading to irreversible inactivation.
L-2-amino-4-oxo-5-chloropentanoic acid , a reactive chloroketone analog of glutamate (B1630785), is a well-characterized irreversible inhibitor of rat renal phosphate-dependent glutaminase (B10826351). nih.gov This compound rapidly inactivates the enzyme, and this inactivation is specifically slowed by the presence of glutamate, indicating that the chloroketone targets a glutamate-binding site. nih.gov Interestingly, phosphate (B84403), an allosteric activator of glutaminase, decreases the rate of inactivation, suggesting that the enzyme's conformational state influences its susceptibility to the inhibitor. nih.govnih.gov The chloroketone has also been shown to inactivate the glutamine-binding site of E. coli carbamyl phosphate synthetase. acs.org
L-Canaline , an analog of ornithine, provides another classic example of irreversible inhibition, primarily targeting enzymes that use pyridoxal (B1214274) 5'-phosphate (PLP) as a cofactor. nih.govnih.gov L-Canaline irreversibly inhibits ornithine aminotransferase by reacting with the aldehyde group of the enzyme-bound PLP to form a stable oxime, rendering the cofactor inactive. nih.gov While it can also react with the PLP of other enzymes, such as aspartate aminotransferase, the inhibition in those cases may be reversible and noncompetitive. nih.gov
| Inhibitor | Target Enzyme | Mechanism of Action | Key Finding |
|---|---|---|---|
| L-2-amino-4-oxo-5-chloropentanoic acid | Phosphate-dependent Glutaminase | Covalent modification at or near the glutamate binding site. nih.gov | Inactivation is prevented by glutamate, but not glutamine. nih.gov |
| L-Canaline | Ornithine Aminotransferase (and other PLP enzymes) | Forms a stable oxime with the pyridoxal 5'-phosphate (PLP) cofactor. nih.gov | Acts as an irreversible inhibitor of ornithine aminotransferase. nih.gov |
Receptor Agonism and Antagonism: Investigating Ligand-Receptor Dynamics (e.g., L(+)-2-Amino-4-phosphonobutanoic acid as mGluR-4/6 receptor agonist)
Amino acid derivatives are pivotal tools for studying neurotransmitter receptors. L(+)-2-Amino-4-phosphonobutanoic acid (L-AP4) is the prototypical agonist for group III metabotropic glutamate receptors (mGluRs), a class of G-protein coupled receptors that modulate synaptic transmission. nih.govkjpp.net L-AP4 displays high potency at mGluR4, mGluR6, and mGluR8, but is significantly weaker at mGluR7. nih.govnih.gov Its activation of these presynaptic receptors typically leads to an inhibition of neurotransmitter release. researchgate.net The distinct affinity profile of L-AP4 across the group III subtypes has enabled researchers to dissect the specific roles of these receptors in different neural circuits and developmental stages. nih.gov The study of related ligands, such as the group III antagonist (RS)-α-Cyclopropyl-4-phosphonophenylglycine (CPPG), further clarifies the structure-activity relationships that govern ligand-receptor dynamics at these glutamate receptors. researchgate.net
Allosteric Modulation and Conformational Changes Induced by Compound Binding
Beyond direct interaction at the primary binding (orthosteric) site, some molecules can regulate protein function by binding to a distinct, allosteric site. nih.gov This binding induces a conformational change that alters the protein's activity, a mechanism known as allosteric modulation. researchgate.netfrontiersin.orgacs.org
A prime example is the inhibition of kidney-type glutaminase (KGA) by bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (B99878) (BPTES) . BPTES is a potent and selective allosteric inhibitor. nih.gov Kinetic studies show that it does not compete with the substrate, glutamine. Instead, BPTES inhibits the allosteric activation of the enzyme by phosphate. It achieves this by preventing the phosphate-induced oligomerization of KGA into its active, high-molecular-weight form, stabilizing an inactive tetrameric state of the enzyme. nih.gov
Allosteric modulation is a key mechanism for G-protein coupled receptors as well. For instance, compounds like N-Phenyl-7-(hydroxyimino)cyclopropa[b]chromen-1a-carboxamide (PHCCC) act as positive allosteric modulators (PAMs) of mGluR4, enhancing the receptor's response to its endogenous agonist, glutamate. nih.gov This mode of action offers therapeutic advantages, as allosteric modulators fine-tune physiological responses rather than simply turning them on or off. nih.govacs.org
Protein Binding and Modulation of Apoptosis Pathways (e.g., Interaction with Smac binding pockets)
A critical pathway in the regulation of programmed cell death (apoptosis) involves the Inhibitor of Apoptosis (IAP) family of proteins, such as XIAP and cIAP1/2. pnas.org These proteins function by binding to and inhibiting caspases, the key executioner enzymes of apoptosis. pnas.org The endogenous mitochondrial protein Smac/DIABLO promotes apoptosis by binding to IAPs and preventing them from inhibiting caspases. researchgate.netresearchgate.net
Small-molecule Smac mimetics have been developed to replicate this function. researchgate.netnih.gov These compounds are designed to bind with high affinity to the Smac binding pocket (the BIR domains) of IAP proteins. researchgate.net This interaction has two major consequences: it displaces caspases from XIAP, allowing them to become active, and it induces the rapid auto-ubiquitination and proteasomal degradation of cIAP1 and cIAP2. pnas.orgresearchgate.net The degradation of cIAPs is a critical event that leads to the formation of a signaling complex known as the ripoptosome, which robustly activates caspase-8 and triggers extrinsic apoptosis. pnas.orgnih.gov By targeting IAPs, Smac mimetics can effectively lower the threshold for apoptosis, sensitizing cancer cells to cell death signals induced by cytokines like TNFα or chemotherapeutic agents. nih.govnih.gov
| Modulator Class | Cellular Target | Binding Site | Mechanism | Downstream Effect |
|---|---|---|---|---|
| Smac Mimetics | Inhibitor of Apoptosis Proteins (IAPs) (e.g., XIAP, cIAP1/2) | BIR (Baculoviral IAP Repeat) domains | Mimics endogenous Smac/DIABLO; blocks IAP-caspase interaction; induces cIAP degradation. pnas.orgresearchgate.net | Activation of caspases (e.g., caspase-8, -3, -7) and induction of apoptosis. pnas.orgnih.gov |
Computational Chemistry and in Silico Modeling
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are fundamental in elucidating the electronic structure of a molecule like 2-Amino-4-butylpentanedioic acid. acs.org These calculations can determine the distribution of electron density, identify the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and calculate the electrostatic potential map.
The HOMO-LUMO gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. A smaller gap generally implies higher reactivity. For instance, in studies of other amino acids, these calculations have been used to predict sites susceptible to electrophilic or nucleophilic attack. acs.org The electrostatic potential map would highlight the electron-rich (negative potential) and electron-poor (positive potential) regions of this compound, which are crucial for understanding its interactions with other molecules, including potential receptor binding sites.
Table 1: Theoretical Quantum Chemical Properties of this compound
| Property | Predicted Significance |
| HOMO Energy | Indicates the electron-donating ability of the molecule. |
| LUMO Energy | Indicates the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | Relates to the chemical reactivity and stability. |
| Electrostatic Potential | Maps regions of positive and negative charge, predicting interaction sites. |
Molecular Docking and Dynamics Simulations for Ligand-Protein Interaction Profiling
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. malariaworld.orgnih.gov For this compound, this method could be employed to screen for potential protein targets. By computationally placing the molecule into the binding sites of various enzymes or receptors, researchers can estimate the binding affinity and identify key interactions, such as hydrogen bonds and hydrophobic interactions. malariaworld.org
Following docking, molecular dynamics (MD) simulations can provide insights into the stability of the predicted ligand-protein complex over time. acs.org MD simulations model the movement of atoms and molecules, allowing for the observation of conformational changes in both the ligand and the protein upon binding. This can help to refine the binding mode predicted by docking and provide a more accurate assessment of the interaction. Studies on glutamic acid derivatives have successfully used these methods to identify potential inhibitors of specific enzymes. nih.govresearchgate.net
Conformational Analysis and Stereochemical Prediction using Ab Initio and Empirical Force Fields
The biological activity of a molecule is often intrinsically linked to its three-dimensional shape or conformation. This compound, with its flexible butyl side chain, can adopt numerous conformations. Conformational analysis, using methods like ab initio calculations or empirical force fields, can identify the most stable (lowest energy) conformations of the molecule in different environments (e.g., in a vacuum or in a solvent). nih.gov
Understanding the preferred conformation is crucial, as only specific conformers may be able to bind to a biological target. For dicarboxylic acids, ab initio molecular dynamics (AIMD) has been used to explore the conformational landscape and the influence of intermolecular interactions. nih.gov The stereochemistry of the chiral centers in this compound is also a critical determinant of its biological function, and computational methods can help predict the relative stabilities of different stereoisomers.
QSAR Modeling for Biological Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach that correlates the chemical structure of a series of compounds with their biological activity. mdpi.comwikipedia.org While a QSAR model cannot be built for a single compound, if a series of related compounds with varying butyl chain lengths or substitutions were synthesized and tested, a QSAR model could be developed.
This model would take the form of a mathematical equation that relates molecular descriptors (numerical representations of chemical structure) to the observed biological activity. nih.govresearchgate.net These descriptors can encode steric, electronic, and hydrophobic properties. A validated QSAR model could then be used to predict the activity of new, unsynthesized derivatives of this compound, thereby guiding the design of more potent compounds. mdpi.com
Applications in Chemical Biology and As Research Tools
Design and Synthesis of Functionalized Derivatives for Biological Probes
The development of biological probes is a cornerstone of chemical biology, enabling the visualization and interrogation of biological processes. These probes are often derived from core scaffolds, such as amino acids, which are then chemically modified or "functionalized" to bestow specific properties.
Functionalization can involve the attachment of various moieties, including:
Fluorophores: To allow for visualization by fluorescence microscopy.
Biotin: For affinity purification of binding partners.
Photo-crosslinkers: To covalently trap and identify interacting molecules upon light activation.
Bioorthogonal handles: For specific chemical ligation to other molecules in a biological environment.
The synthesis of such derivatives often involves multi-step organic chemistry, starting from a parent molecule. ambeed.comnih.gov For instance, a common strategy is to protect the reactive groups of the amino acid, selectively modify a specific position, and then deprotect to yield the final functionalized probe. nih.gov While no specific functionalized derivatives of 2-Amino-4-butylpentanedioic acid for biological probes have been described in the literature, its structure presents several potential sites for modification, including the amino group, the two carboxylic acid groups, and the butyl side chain.
Table 1: Examples of Functional Groups Used in Biological Probes
| Functional Group | Purpose | Example of Use |
| BODIPY | Fluorescence Imaging | Labeling of proteins or other biomolecules for visualization in cells. mdpi.com |
| Azide (B81097) | Bioorthogonal Ligation | Copper-catalyzed or strain-promoted click chemistry for labeling biomolecules. nih.gov |
| Benzophenone | Photo-crosslinking | Identifying protein-protein or protein-small molecule interactions. |
| Alkyne | Bioorthogonal Ligation | Reaction with azides for bioconjugation. nih.gov |
This table presents general examples and does not represent derivatives of this compound.
Incorporation into Peptidomimetics and Small Molecule Libraries for Target Identification and Validation
Peptidomimetics are compounds that are designed to mimic the structure and function of natural peptides but with improved properties, such as increased stability to enzymatic degradation and better bioavailability. mdpi.com The incorporation of non-canonical amino acids is a key strategy in the design of peptidomimetics. mdpi.com These unique building blocks can introduce novel side chains and conformational constraints, leading to enhanced binding affinity and selectivity for biological targets like receptors or enzymes. mdpi.comontosight.ai
Small molecule libraries are large collections of compounds that are screened to identify new drug leads or to validate the function of biological targets. Libraries based on amino acid scaffolds can explore a wide range of chemical space. ontosight.ai Although there are no published examples of this compound being included in such libraries, its distinct butyl side chain could offer unique steric and hydrophobic properties that are not present in the natural amino acids, making it a potentially valuable component for generating novel chemical diversity.
Table 2: Strategies for Peptidomimetic Design
| Modification Strategy | Rationale | Desired Outcome |
| Incorporation of D-amino acids | Introduce resistance to proteases | Increased in vivo half-life |
| N-methylation of peptide bonds | Restrict conformation, improve permeability | Enhanced receptor affinity and cell penetration |
| Cyclization | Constrain to a bioactive conformation | Increased potency and selectivity |
| Use of non-canonical amino acids | Introduce novel side chains and scaffolds | Exploration of new chemical space for binding interactions. mdpi.com |
This table illustrates general strategies in peptidomimetic design and does not specifically refer to this compound.
Utilization in Bioorthogonal Ligation Reactions for Labeling and Tracking
Bioorthogonal chemistry refers to chemical reactions that can occur within a living system without interfering with native biochemical processes. biosyn.com These reactions typically involve a pair of mutually reactive functional groups that are abiotic. A common approach is to introduce a "chemical reporter," such as an azide or an alkyne, onto a biomolecule of interest. biosyn.comnih.govmdpi.com A probe carrying the complementary reactive group can then be used to label and track the biomolecule. biosyn.comnih.govmdpi.com
Amino acids can be functionalized with bioorthogonal handles to be incorporated into proteins or used as standalone probes. nih.gov For example, an amino acid could be modified to contain a strained alkyne for copper-free click chemistry or a tetrazine for reaction with a trans-cyclooctene. biosyn.com There is no evidence in the scientific literature of this compound being used in bioorthogonal ligation reactions. However, its structure could potentially be modified to include such a reactive handle, enabling its use in the specific labeling of biological targets.
Development of Photo-switchable Chemical Tools for Spatiotemporal Control of Biological Systems
Photo-switchable chemical tools are molecules that can be reversibly switched between two different states using light of specific wavelengths. This allows for precise control over their biological activity in space and time. A common strategy involves incorporating a photo-isomerizable group, such as an azobenzene, into the structure of a biologically active molecule.
The application of this technology to amino acids and peptides can allow for the photocontrol of enzyme activity or receptor signaling. While the development of photo-switchable tools is a dynamic area of research, there are no published studies describing the design or synthesis of such tools based on the this compound scaffold.
Role as Precursors for Biologically Active Molecules
Amino acids are fundamental building blocks for a vast array of biologically active molecules, not limited to peptides and proteins. They can serve as starting materials in the synthesis of alkaloids, antibiotics, and other natural products. The unique structural features of non-canonical amino acids make them attractive precursors for novel therapeutic agents.
For instance, the dicarboxylic acid nature of this compound, combined with its butyl side chain, could be exploited to synthesize complex heterocyclic structures or to act as a scaffold for the assembly of new pharmacophores. A patent describes 4-amino butanoic acid derivatives as useful intermediates for the synthesis of peptide derivatives of statin analogs. google.com While this highlights the potential of similar structures, the role of this compound as a precursor for specific biologically active molecules remains an area for future investigation.
Future Research Directions and Emerging Methodological Advancements
Development of Novel Asymmetric Synthetic Routes for Stereoisomer-Specific Production
The biological activity of chiral molecules is often confined to a single stereoisomer. Therefore, the development of synthetic methods that yield stereochemically pure 2-Amino-4-butylpentanedioic acid is of paramount importance. Future research is anticipated to move beyond classical resolution techniques and focus on more efficient and elegant asymmetric synthesis strategies.
Key research avenues include:
Catalytic Asymmetric Synthesis: The application of chiral metal-based catalysts and organocatalysts in reactions such as asymmetric hydrogenation, alkylation, and amination will be crucial. wikipedia.org Methodologies like the vinylogous Mukaiyama aldol reaction (VMAR) and asymmetric Mannich reactions, which are effective for constructing chiral centers, could be adapted to build the backbone of this compound with high enantiomeric excess. nih.govbeilstein-journals.org
Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials from nature, such as specific amino acids or sugars, to serve as a foundation for the target molecule. wikipedia.org This strategy ensures that the desired stereochemistry is locked in from the beginning of the synthetic sequence.
Biocatalysis: The use of enzymes (biocatalysts) offers an environmentally friendly and highly specific route to chiral compounds. Future work could involve screening for or engineering enzymes like transaminases or dehydrogenases that can act on precursors of this compound to produce a single, desired stereoisomer.
These advanced synthetic methods will not only provide access to specific stereoisomers for biological testing but also enable the efficient production of analogues for structure-activity relationship studies.
Elucidation of Undiscovered Biosynthetic and Catabolic Pathways involving this compound
Understanding how this compound is produced (biosynthesis) and broken down (catabolism) in biological systems is fundamental to deciphering its physiological role. Currently, these pathways are unknown. Future research will likely employ a combination of genomics, metabolomics, and classical biochemical techniques to illuminate these processes.
Prospective research directions include:
Genomic and Bioinformatic Analysis: By searching for genes in various organisms that are homologous to enzymes involved in the metabolism of structurally similar amino acids (e.g., glutamate (B1630785), leucine, or 2-aminoadipic acid), researchers can identify candidate enzymes for the biosynthesis or degradation of this compound. frontiersin.org
Isotopic Labeling Studies: Feeding organisms with isotopically labeled precursors (e.g., containing ¹³C or ¹⁵N) and tracking the incorporation of these labels into this compound and its metabolites can definitively map out the metabolic pathways. nih.gov
Metabolomic Profiling: Comparing the metabolic profiles of cells or organisms under conditions of high and low this compound levels can reveal associated precursors, intermediates, and breakdown products, offering clues to the enzymes and pathways involved.
Enzyme Discovery and Characterization: Once candidate genes are identified, the corresponding proteins can be expressed and purified. Their enzymatic activity can then be tested in vitro with hypothesized substrates to confirm their role in the metabolic pathway. The catabolism of amino acids typically involves initial steps of transamination or oxidative deamination to remove the α-amino group, followed by the degradation of the remaining carbon skeleton. mdpi.comencyclopedia.pub
Discovering these pathways will provide critical insights into the compound's natural function and its regulation within an organism.
Integration of Advanced Spectroscopic and Imaging Techniques for Real-Time Analysis
To fully understand the function of this compound, it is essential to observe its behavior and distribution within living systems in real time. Emerging spectroscopic and imaging technologies offer powerful tools to achieve this, moving beyond static measurements to dynamic analysis.
Future methodological integrations may feature:
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy: Multi-dimensional NMR techniques can be used to study the conformation of this compound and its interactions with biological macromolecules, such as enzymes or receptors, in solution.
Mass Spectrometry Imaging (MSI): MSI techniques, like MALDI (Matrix-Assisted Laser Desorption/Ionization) imaging, have the potential to map the spatial distribution of this compound and its metabolites within tissue sections, providing a snapshot of its localization in different organs or cellular compartments.
Vibrational Spectroscopy: Techniques such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy, combined with quantum computational methods, can provide detailed information on the molecular structure and bonding of the compound. researchgate.net Hyperspectral Raman imaging could potentially be used to visualize the compound's distribution in cells without the need for labels. mdpi.com
Fluorescence-Based Probes: The development of specific fluorescent probes that bind to this compound or are processed by its target enzymes would enable real-time imaging of its concentration dynamics and location within living cells using fluorescence microscopy.
These cutting-edge analytical methods will be instrumental in connecting the molecular properties of this compound to its function in a complex biological context.
Comprehensive Structure-Activity Relationship (SAR) Studies for Precise Target Engagement
To optimize the biological activity of this compound, a thorough understanding of its structure-activity relationship (SAR) is required. This involves systematically modifying the molecule's structure and assessing how these changes affect its biological efficacy.
A comprehensive SAR program would entail:
Systematic Analogue Synthesis: A library of derivatives would be synthesized, featuring modifications at key positions:
Alkyl Chain: Varying the length, branching, and cyclization of the butyl group to probe the size and nature of the binding pocket.
Carboxylic Acid Groups: Esterifying or converting the acid groups to amides to investigate the importance of the negative charges for binding.
Amino Group: Acylating or alkylating the amino group to determine its role in target interaction.
Quantitative Structure-Activity Relationship (QSAR): The biological activity data from the synthesized analogues would be used to build computational QSAR models. nih.gov These models mathematically correlate specific chemical features with biological activity, enabling the prediction of potency for yet-unsynthesized compounds and guiding future design efforts.
Pharmacophore Modeling: Identifying the essential three-dimensional arrangement of functional groups (the pharmacophore) responsible for the molecule's activity. This model serves as a template for designing new molecules with potentially higher potency and selectivity.
The insights gained from these SAR studies are the cornerstone for transforming a lead compound into a highly optimized agent for a specific biological target. mdpi.com
Rational Design of Therapeutics and Agrochemicals Based on this compound Scaffolds
With a solid foundation of SAR data, the scaffold of this compound can be used as a starting point for the rational design of novel therapeutics and agrochemicals. mdpi.com This approach uses structural information about the biological target to design molecules that bind with high affinity and specificity. nih.gov
Future research in this area will focus on:
Structure-Based Drug Design: If the three-dimensional structure of the biological target (e.g., an enzyme or receptor) is known, computational tools like molecular docking can be used to simulate how different analogues of this compound fit into the binding site. mdpi.com This allows for the in silico design of modifications that enhance binding and, consequently, biological activity.
Therapeutic Applications: Depending on its biological target, the scaffold could be developed into various therapeutic agents. For example, if it inhibits a key enzyme in a pathogen, it could be a lead for a new antibiotic. If it modulates a receptor in the central nervous system, it could be developed for neurological disorders.
Agrochemical Development: The principles of rational design are also applicable to the creation of new agrochemicals, such as herbicides, insecticides, or fungicides. nih.govresearchgate.net By targeting enzymes or receptors unique to a particular pest or weed, the this compound scaffold could be optimized to create effective and selective crop protection agents.
This rational, target-driven approach accelerates the development process, increasing the likelihood of creating highly effective and safe molecules for medicinal and agricultural use.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-Amino-4-butylpentanedioic acid with high purity?
- Methodological Answer : Synthesis typically involves multi-step reactions, including hydrogenation with palladium catalysts, condensation using reagents like dicyclohexylcarbodiimide (DCC), and purification via recrystallization or column chromatography. Optimizing reaction conditions (e.g., solvent choice, temperature, and pH) is critical. For example, hydrogenation in methanol under controlled H₂ pressure ensures selective reduction of intermediates . Purity can be verified using HPLC with a C18 column and UV detection at 210 nm.
Q. How should researchers characterize the structural and physicochemical properties of this compound?
- Methodological Answer : Key characterization techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm backbone structure and substituents (e.g., butyl group position).
- Mass Spectrometry (MS) : ESI-MS or MALDI-TOF to validate molecular weight (203.24 g/mol) .
- Thermal Analysis : Differential scanning calorimetry (DSC) to determine melting points and thermal stability.
- Solubility Testing : Use polar solvents (e.g., water, ethanol) under varying pH conditions to assess solubility trends .
Q. What storage conditions are optimal to maintain the stability of this compound?
- Methodological Answer : Store in a dark, moisture-free environment at room temperature (20–25°C) in sealed containers. Avoid exposure to oxidizing agents or extreme pH conditions. Stability can be monitored via periodic HPLC analysis to detect degradation products .
Advanced Research Questions
Q. How can computational modeling predict the interaction of this compound with biological targets?
- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to simulate binding to enzymes or receptors. Parameters like hydrogen bond donors (3), acceptors (4), and topological polar surface area (TPSA) derived from experimental data (e.g., TPSA ≈ 89 Ų) inform ligand-receptor affinity predictions . Validate models with in vitro assays, such as fluorescence polarization or surface plasmon resonance (SPR).
Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?
- Methodological Answer : Discrepancies in NMR or MS data often arise from stereochemical variations or impurities. Strategies include:
- Isotopic Labeling : Track reaction pathways using ¹⁵N or ¹³C isotopes.
- 2D NMR Techniques : COSY and NOESY to distinguish diastereomers.
- High-Resolution MS (HRMS) : Confirm molecular formulas (C₉H₁₇NO₄) and rule out adducts .
Q. How does this compound interact with metabolic pathways in model organisms?
- Methodological Answer : Conduct tracer studies using radiolabeled (e.g., ¹⁴C) compounds to track incorporation into metabolic intermediates. Pair with LC-MS/MS to identify metabolites. For safety, adhere to hazard guidelines (e.g., H315/H319 for skin/eye irritation) and use fume hoods during handling .
Q. What experimental designs are effective for studying the compound’s role in enzyme inhibition?
- Methodological Answer : Use kinetic assays (e.g., Michaelis-Menten plots) to evaluate inhibition constants (Kᵢ). Test against CYP450 isoforms (e.g., CYP3A4) under physiological pH and temperature. Include positive/negative controls (e.g., ketoconazole for CYP3A4 inhibition) to validate results .
Data Analysis and Validation
Q. How can researchers validate the synthetic yield and purity of this compound in multi-step reactions?
- Methodological Answer : Monitor reaction progress using TLC with ninhydrin staining for amine detection. Calculate yields gravimetrically after each step. Purity validation requires orthogonal methods:
- HPLC : ≥95% purity threshold.
- Elemental Analysis : Match calculated vs. observed C/H/N/O percentages .
Q. What statistical approaches are suitable for analyzing dose-response data in toxicity studies?
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